
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound features a 2-methyl-2-propenyl group attached to the nitrogen atom of the azetidinone ring. Azetidinones are notable for their biological activity and are often studied for their potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of an allylamine with a β-lactam precursor under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity allylamine and β-lactam precursors.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to an amine.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxides of the azetidinone ring.
Reduction Products: Amines derived from the azetidinone ring.
Substitution Products: Various substituted azetidinones depending on the reagents used.
Scientific Research Applications
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: The parent compound without the propenyl group.
3-Azetidinone: A structural isomer with the carbonyl group at a different position.
4-Azetidinone: Another isomer with the carbonyl group at the fourth position.
Uniqueness
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) is unique due to the presence of the 2-methyl-2-propenyl group, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmaceutical agent compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
172326-86-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI Key |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1CCC1=O |
Synonyms |
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
![Methyl [1-(dimethylamino)cyclopentyl]acetate](/img/structure/B575607.png)
![1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one](/img/structure/B575608.png)
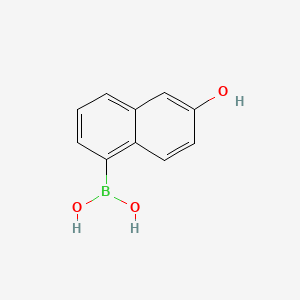
![Naphtho[2,3-d]thiazole-2-carbaldehyde](/img/structure/B575610.png)
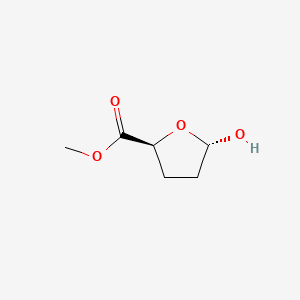
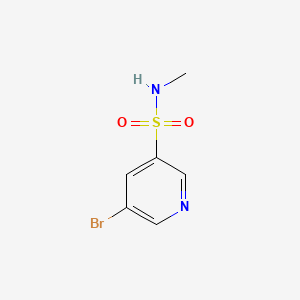
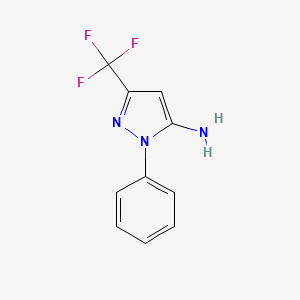
![9-oxa-3,6-diazatricyclo[4.3.0.02,4]nona-1,4,7-triene](/img/structure/B575617.png)
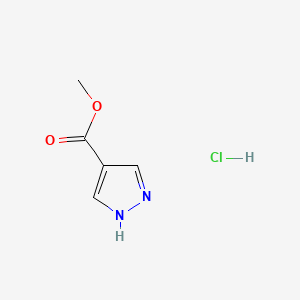
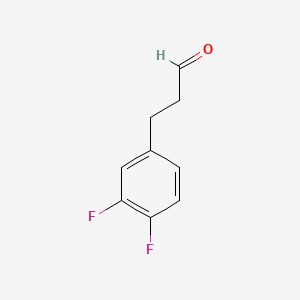
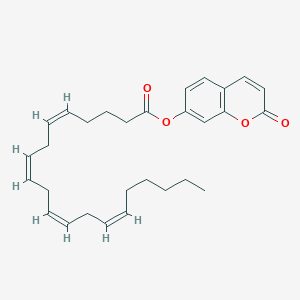

![sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B575625.png)
